5-Ethyl-1,3,4-thiadiazole-2(3h)-thione
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Description
Thiadiazoles are a class of heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The specific compound of interest, 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione, is a derivative of thiadiazole with potential applications in various fields, including medicine and agriculture due to its structural properties and reactivity .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents onto the thiadiazole ring. For instance, the synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) as potential fungicides involves the preparation of a series of compounds with varying alkyl groups, demonstrating the versatility of thiadiazole chemistry . Similarly, the reaction of ethyl diazoacetate with 1,3-thiazole-5(4H)-thiones leads to a complex mixture of products, including 1,3,4-thiadiazole derivatives, showcasing the reactivity of thiadiazole compounds under different conditions .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, providing detailed information on the unit cell parameters and the geometry of the molecule . Density functional theory (DFT) calculations are often used to predict and compare the molecular geometry, vibrational frequencies, and electronic properties of thiadiazole derivatives, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. The reaction mechanisms can be complex, involving multiple steps and intermediates. For example, the reaction of ethyl diazoacetate with 1,3-thiazole-5(4H)-thiones results in the formation of several products, including 1,3,4-thiadiazole-2-carboxylate, through base-catalyzed ring opening and trapping of intermediates . The synthesis of 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-thiones from 1,2,4-oxadiazole-5-thiones, catalyzed by metallic copper, is another example of the chemical transformations that thiadiazole compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. These properties can be studied experimentally and theoretically using quantum chemical calculations. For instance, the nonlinear optical properties of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione were predicted to be greater than those of urea, indicating potential applications in the field of materials science . The molecular electrostatic potential map of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate indicates electrophilic sites around the oxygen atom, which can be relevant for understanding its reactivity .
Future Directions
properties
IUPAC Name |
5-ethyl-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSCJPPXRHCNLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560500 |
Source
|
Record name | 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1,3,4-thiadiazole-2(3h)-thione | |
CAS RN |
37663-51-7 |
Source
|
Record name | 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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